molecular formula C17H15N3OS B4618347 N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B4618347
M. Wt: 309.4 g/mol
InChI Key: IGCNLKKYYNVLPJ-UHFFFAOYSA-N
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Description

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses an α-haloketone and an aldehyde . The reaction conditions often require a polar solvent and a catalyst to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

    Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenyl and sulfanyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of phenyl and sulfanyl groups attached to the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(19-14-9-5-2-6-10-14)12-22-17-18-11-15(20-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCNLKKYYNVLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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